An In-depth Technical Guide to 1-Phenyl-3-(4-sulfamoylphenyl)thiourea: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Phenyl-3-(4-sulfamoylphenyl)thiourea: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-3-(4-sulfamoylphenyl)thiourea, a molecule of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and explores its potential as a therapeutic agent, particularly as a carbonic anhydrase inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel sulfonamide- and thiourea-based drugs.
Introduction: The Convergence of Two Privileged Scaffolds
1-Phenyl-3-(4-sulfamoylphenyl)thiourea, also known by its IUPAC-consistent name 4-(3-Phenylthioureido)benzenesulfonamide, integrates two critical pharmacophores in its structure: the sulfonamide group and the thiourea moiety. The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, and anticonvulsants.[1][2] Its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes, has led to the development of numerous enzyme inhibitors.[1]
The thiourea scaffold is also a versatile building block in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The combination of these two privileged scaffolds in 1-Phenyl-3-(4-sulfamoylphenyl)thiourea creates a molecule with significant potential for biological activity, particularly in the realm of enzyme inhibition.
Chemical Structure and Physicochemical Properties
The chemical identity of 1-Phenyl-3-(4-sulfamoylphenyl)thiourea is established by its unique structural arrangement and is officially registered under CAS Number 4474-05-9.[3]
Chemical Structure
The molecule consists of a central thiourea core linking a phenyl group and a 4-sulfamoylphenyl group. The sulfonamide group is unsubstituted, presenting a primary amine that is crucial for its interaction with biological targets.
graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
rankdir=LR;
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N1 [label="N"];
H1 [label="H"];
C7 [label="C"];
S1 [label="S"];
N2 [label="N"];
H2 [label="H"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
C13 [label="C"];
S2 [label="S"];
O1 [label="O"];
O2 [label="O"];
N3 [label="N"];
H3 [label="H"];
H4 [label="H"];
// Phenyl group
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Thiourea linker
C1 -- N1;
N1 -- H1;
N1 -- C7;
C7 -- S1 [style=double];
C7 -- N2;
N2 -- H2;
// Sulfamoylphenyl group
N2 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C8;
C11 -- S2;
S2 -- O1 [style=double];
S2 -- O2 [style=double];
S2 -- N3;
N3 -- H3;
N3 -- H4;
}
Figure 2: Synthetic workflow for 1-Phenyl-3-(4-sulfamoylphenyl)thiourea.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related thiourea derivatives.[4]
Materials:
-
Phenyl isothiocyanate
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Anhydrous acetone
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide (1.0 equivalent) in a suitable volume of anhydrous acetone.
-
Addition of Reactant: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain 1-Phenyl-3-(4-sulfamoylphenyl)thiourea as a solid.
Rationale: The nucleophilic amino group of sulfanilamide attacks the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. The use of a polar aprotic solvent like acetone facilitates the reaction, and heating to reflux provides the necessary activation energy to drive the reaction to completion.
Potential Biological and Medicinal Applications
The structural combination of a sulfonamide and a thiourea moiety suggests that 1-Phenyl-3-(4-sulfamoylphenyl)thiourea is a promising candidate for various therapeutic applications.
Carbonic Anhydrase Inhibition
Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological processes.[1][5] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][6] The unsubstituted sulfonamide group in 1-Phenyl-3-(4-sulfamoylphenyl)thiourea can bind to the zinc ion in the active site of CAs, leading to their inhibition. Studies on structurally similar N-((4-sulfamoylphenyl)carbamothioyl) amides have demonstrated potent inhibition of various human CA isoforms, including the tumor-associated CA IX and CA XII.[5] This suggests that 1-Phenyl-3-(4-sulfamoylphenyl)thiourea may also exhibit significant CA inhibitory activity and warrants further investigation as a potential anticancer or anti-glaucoma agent.
Figure 3: Proposed mechanism of carbonic anhydrase inhibition.
Antimicrobial Activity
Both sulfonamides and thiourea derivatives have been independently reported to possess antimicrobial properties.[3][7] Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7] The mode of action for antimicrobial thioureas is more varied but can involve disruption of cellular processes. The combined presence of these two functional groups in 1-Phenyl-3-(4-sulfamoylphenyl)thiourea makes it a candidate for screening against a panel of pathogenic bacteria and fungi.
Conclusion
1-Phenyl-3-(4-sulfamoylphenyl)thiourea is a synthetically accessible molecule that holds considerable promise for drug discovery. Its chemical architecture, featuring both a primary sulfonamide and a thiourea linkage, makes it a prime candidate for investigation as a carbonic anhydrase inhibitor and as a potential antimicrobial agent. The straightforward synthesis allows for the facile generation of analogs for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective therapeutic agents. This technical guide provides the foundational knowledge for researchers to embark on further exploration of this intriguing molecule.
References
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Al-Warhi, T., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Salahi, R., Al-Sha’er, M. A., Supuran, C. T., & Al-Agamy, M. H. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(9), 3985. [Link]
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Ciccone, L., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 61(14), 6328–6338. [Link]
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ResearchGate. (n.d.). General synthetic route for the synthesis of the N‐carbamimidoyl‐4‐(3‐substituted phenylureido)benzenesulfonamide analogs (2a–2f). Reagent and conditions. Retrieved from [Link]
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Olasunkanmi, M. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
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Abdel-rahman, H. M., et al. (2017). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1006-1016. [Link]
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